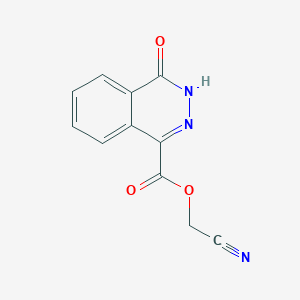
6-Methoxy-2-methylquinoline-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-methylquinoline-4-carbohydrazide, also known as MMQ, is a synthetic compound that has been widely used in scientific research. MMQ has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2-methylquinoline-4-carbohydrazide is not fully understood. However, it has been suggested that 6-Methoxy-2-methylquinoline-4-carbohydrazide may exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 6-Methoxy-2-methylquinoline-4-carbohydrazide has also been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
6-Methoxy-2-methylquinoline-4-carbohydrazide has been found to possess several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 6-Methoxy-2-methylquinoline-4-carbohydrazide has also been found to inhibit the activity of HDACs, which are involved in the regulation of gene expression. Additionally, 6-Methoxy-2-methylquinoline-4-carbohydrazide has been found to possess anti-viral activity against several viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-Methoxy-2-methylquinoline-4-carbohydrazide is its wide range of biological activities. 6-Methoxy-2-methylquinoline-4-carbohydrazide has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new therapeutics. However, one of the limitations of 6-Methoxy-2-methylquinoline-4-carbohydrazide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for 6-Methoxy-2-methylquinoline-4-carbohydrazide research. One area of interest is the development of 6-Methoxy-2-methylquinoline-4-carbohydrazide-based therapeutics for the treatment of inflammatory diseases, cancer, and viral infections. Another area of interest is the elucidation of the mechanism of action of 6-Methoxy-2-methylquinoline-4-carbohydrazide, which could provide insights into the development of new drugs that target specific signaling pathways. Additionally, there is a need for further studies to explore the potential side effects and toxicity of 6-Methoxy-2-methylquinoline-4-carbohydrazide, which will be important for the development of safe and effective drugs.
Métodos De Síntesis
6-Methoxy-2-methylquinoline-4-carbohydrazide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-methylquinoline-4-carboxylic acid with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with methoxyamine hydrochloride to yield 6-Methoxy-2-methylquinoline-4-carbohydrazide.
Aplicaciones Científicas De Investigación
6-Methoxy-2-methylquinoline-4-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 6-Methoxy-2-methylquinoline-4-carbohydrazide has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 6-Methoxy-2-methylquinoline-4-carbohydrazide has been found to have anti-viral activity against several viruses, including HIV-1 and HCV.
Propiedades
IUPAC Name |
6-methoxy-2-methylquinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-5-10(12(16)15-13)9-6-8(17-2)3-4-11(9)14-7/h3-6H,13H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKOPQUHDPVJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-methylquinoline-4-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Diethylamino)propyl-ethylamino]propanoic acid](/img/structure/B7637584.png)
![3-[2-(Diethylamino)ethyl-(2-methylpropyl)amino]propanoic acid](/img/structure/B7637585.png)
![2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7637595.png)
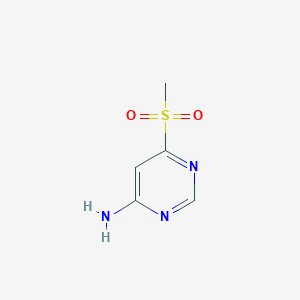
![4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid](/img/structure/B7637610.png)
![N-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylaniline](/img/structure/B7637613.png)
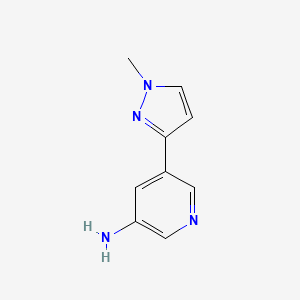
![5-[(Dimethylamino)methyl]thiophene-3-carbonitrile](/img/structure/B7637619.png)
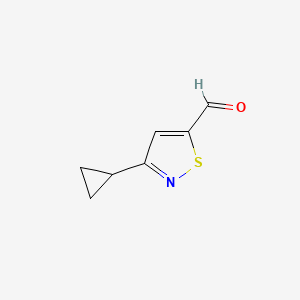
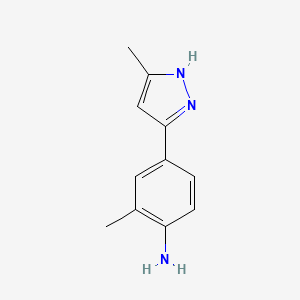
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7637637.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,5-dimethylbenzamide](/img/structure/B7637639.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7637645.png)
